1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine
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Overview
Description
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine is a complex organic compound with a unique structure. It is characterized by its multiple methyl groups and a fused ring system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pentamethylcyclopentadiene can undergo a series of reactions including alkylation and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another group, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or rhodium complexes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadiene: Shares the pentamethyl structure but lacks the fused ring system.
Pentamethylpiperidine: Another pentamethyl compound with a different ring structure.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: A complex with a similar pentamethyl group but different overall structure and applications
Uniqueness
1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine is unique due to its fused ring system and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3,6,7,8-pentamethyl-2,7-diazatricyclo[6.2.1.01,5]undeca-3,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-10-8-12-11(2)16(5)13(3)6-7-14(12,9-13)15(10)4/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPFEQHBYUFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N(C3(CCC2(C3)N1C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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